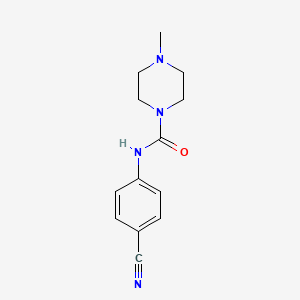![molecular formula C14H13ClN2O B7475242 N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research.
作用机制
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide inhibits the activity of PCAF and CBP by binding to their acetyl-CoA binding sites, which prevents the transfer of acetyl groups from acetyl-CoA to histone proteins. This leads to the inhibition of histone acetylation, which is a critical step in the regulation of gene expression. The inhibition of PCAF and CBP activity by N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to result in the downregulation of various genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
实验室实验的优点和局限性
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be highly specific for PCAF and CBP, which makes it a valuable tool for studying their role in various cellular processes. However, N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in some experiments. Additionally, N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in scientific research. One direction is the development of more potent and selective inhibitors of PCAF and CBP. This would allow for more precise manipulation of histone acetylation and gene expression. Another direction is the study of the role of PCAF and CBP in various diseases other than cancer, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of new delivery methods for N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide could improve its solubility and effectiveness in experiments.
合成方法
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves a series of chemical reactions that are not only complex but also require specialized equipment and expertise. The most common method of synthesizing N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves the reaction of 3-chlorobenzylamine with 3-cyanopyridine-2-carboxylic acid in the presence of a catalyst such as triethylamine. The resulting intermediate product is then converted to N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide through a series of chemical reactions involving various reagents and solvents.
科学研究应用
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been widely used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of histone acetyltransferase p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP), which are enzymes that play a critical role in the regulation of gene expression. N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been used to study the role of these enzymes in various cellular processes, including cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-2-6-13(15)8-11)14(18)12-5-3-7-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMKAQWHKATODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)


![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)